molecular formula C23H22N4O2 B2736025 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea CAS No. 2415464-72-9

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea

Cat. No.: B2736025
CAS No.: 2415464-72-9
M. Wt: 386.455
InChI Key: CMGMNMKBDJQMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea is a complex organic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

The synthesis of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes in the metabolic pathways of parasites, such as Leishmania and Plasmodium species. This inhibition disrupts the parasites’ ability to replicate and survive, leading to their eventual death .

Comparison with Similar Compounds

1-(diphenylmethyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea can be compared with other pyrazole derivatives, such as:

    1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]hydrazine: Similar in structure but with a hydrazine group instead of a urea group.

    1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]amine: Contains an amine group instead of a urea group.

Properties

IUPAC Name

1-benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-27-20(14-15-25-27)21-13-12-19(29-21)16-24-23(28)26-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGMNMKBDJQMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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